molecular formula C9H14ClN5 B13141938 6-Chloro-N-cyclopentyl-N'-methyl-1,3,5-triazine-2,4-diamine CAS No. 84041-64-5

6-Chloro-N-cyclopentyl-N'-methyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13141938
CAS No.: 84041-64-5
M. Wt: 227.69 g/mol
InChI Key: DFAXRJSIQCUYIO-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its potential use in herbicides and other agrochemical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions often include refluxing the solution to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

84041-64-5

Molecular Formula

C9H14ClN5

Molecular Weight

227.69 g/mol

IUPAC Name

6-chloro-2-N-cyclopentyl-4-N-methyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H14ClN5/c1-11-8-13-7(10)14-9(15-8)12-6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15)

InChI Key

DFAXRJSIQCUYIO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)NC2CCCC2

Origin of Product

United States

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